1-methyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
The compound 1-methyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic molecule featuring three critical structural motifs:
- A 1H-pyrazole-5-carboxamide core with a methyl substituent at the 1-position.
- A 1,3,4-oxadiazole ring linked to the pyrazole via a carboxamide group.
- A 5,6,7,8-tetrahydronaphthalen-2-yl substituent attached to the oxadiazole ring.
Synthesis strategies for related compounds (e.g., tetrahydronaphthalene derivatives) involve multi-step reactions, including protection/deprotection of hydroxyl groups and coupling with heterocycles .
Properties
IUPAC Name |
2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-14(8-9-18-22)15(23)19-17-21-20-16(24-17)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANWPVDZACYIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous molecules:
Key Insights:
Substituent Effects: The tetrahydronaphthalene group in the target compound provides partial saturation, reducing steric bulk compared to fully aromatic naphthalene derivatives (e.g., compound 8a in ). This may enhance membrane permeability . Linker Variability: The carboxamide linker in the target compound contrasts with the thioacetate in compound 8a and propanoic acid in compound 22 , altering hydrogen-bonding capacity and metabolic stability.
Pharmacological Implications: Compounds with oxadiazole-thioacetate linkages (e.g., 8a) have demonstrated cytotoxic and antioxidant activities in triazole analogs, though the target compound’s bioactivity remains unverified . Naphthalene vs.
Synthesis Challenges :
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